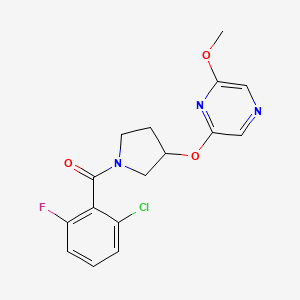
(2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15ClFN3O3 and its molecular weight is 351.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure Analysis
The compound's crystal and molecular structure have been a subject of study, providing insights into its properties. For instance, similar compounds have been analyzed to understand their crystalline structures and molecular interactions, which is crucial in the development of new materials and pharmaceuticals (Lakshminarayana et al., 2009).
Antimicrobial Activity
Compounds with similar structures have shown potential in antimicrobial applications. Research into their synthesis and structure-activity relationships helps in the discovery of new antimicrobial agents, which is vital in the fight against resistant strains of bacteria and fungi (Patel et al., 2011).
Kinase Inhibition for Cancer Treatment
Related compounds have been identified as potent and selective inhibitors of specific kinases, making them valuable in the development of cancer treatments. Their effectiveness in inhibiting tumor growth in preclinical models suggests their potential as therapeutic agents (Schroeder et al., 2009).
Preparation of Agrochemicals and Medicinal Compounds
The compound's analogs are useful in synthesizing various agrochemicals and medicinal compounds. Understanding their reactions and properties enables the development of new products in these fields (Ghelfi et al., 2003).
Formulation Development for Poorly Water-Soluble Compounds
Studies have focused on developing suitable formulations for compounds with similar properties, which is essential for their effective use in pharmaceuticals, particularly in enhancing their solubility and bioavailability (Burton et al., 2012).
Role in Non-Covalent Interactions
Research on derivatives of this compound helps in understanding the role of non-covalent interactions like hydrogen bonding and lone pair-π interactions in molecular structures. This knowledge is crucial in the design of new materials and drugs (Sharma et al., 2019).
Crystallographic and Conformational Analyses
The compound and its derivatives have been subject to crystallographic and conformational analyses, providing deeper insights into their molecular structures. Such studies are important in the fields of material science and drug design (Huang et al., 2021).
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c1-23-13-7-19-8-14(20-13)24-10-5-6-21(9-10)16(22)15-11(17)3-2-4-12(15)18/h2-4,7-8,10H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLWBGWEYNFBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)
![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)
![2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2497255.png)
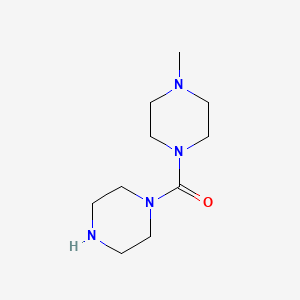
![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)
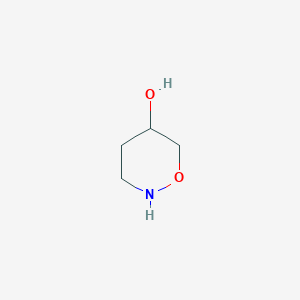
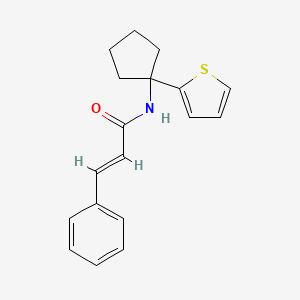
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2497264.png)
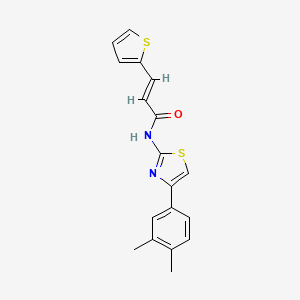
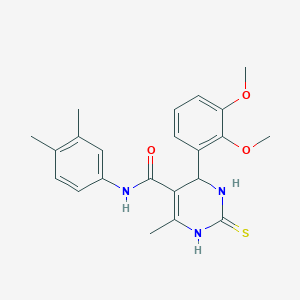
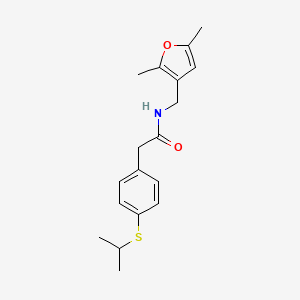
![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)